N-(4-bromophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Description
N-(4-bromophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic acetamide derivative featuring a hexahydrocinnolin core, a bicyclic structure with a partially saturated cinnoline system. Its synthesis likely follows routes similar to other N-(4-bromophenyl)acetamide derivatives, involving condensation of a carboxylic acid intermediate with 4-bromoaniline .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-2-7-15-12(8-11)9-17(23)21(20-15)10-16(22)19-14-5-3-13(18)4-6-14/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJKSLFOBCDATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone Derivatives
- Example: N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () Core Structure: Pyridazinone ring (1,2-diazine) vs. hexahydrocinnolin. Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in human neutrophils.
Thiazolyl Acetamides
- Examples: N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (Compound 9e, ) N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (Compound 9g, ) Core Structure: 2-Oxothiazole vs. hexahydrocinnolin. Synthesis: Yields range from 15% (9e) to 21% (9h), with melting points varying by substituent (e.g., 230–232°C for 9g). Activity: These compounds target FPRs but differ in substituent effects; electron-withdrawing groups (e.g., nitro in 9h) may reduce stability compared to the target compound’s saturated core .
Triazinoindole Derivatives
- Example: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ) Core Structure: Triazino[5,6-b]indole vs. hexahydrocinnolin. Synthesis: 95% purity achieved via thioacetic acid and 4-bromoaniline coupling.
Thienopyrimidine Derivatives
- Example: N-(4-Bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide () Core Structure: Thieno[3,2-d]pyrimidine vs. hexahydrocinnolin. Molecular Weight: 486.4 g/mol (vs. ~380–420 g/mol for pyridazinone/thiazole analogs). Activity: Sulfanyl groups may confer redox activity, differing from the target compound’s acetamide linker .
Benzothiazine and Quinazoline Derivatives
- Example: N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (Compound 12i, ) Core Structure: Benzothiazine vs. hexahydrocinnolin. Activity: Inhibits α-glucosidase and α-amylase (anti-diabetic) rather than FPRs, highlighting the role of core structure in target specificity .
Triazole Acetamides
- Example: N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 12b, ) Core Structure: Triazole-quinoxaline vs. hexahydrocinnolin. Synthesis: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) offers modularity but lower yields (27% for compound 10 in ) compared to traditional methods .
Data Tables
Table 1. Structural and Pharmacological Comparison
Key Findings and Implications
- Structural Flexibility : The N-(4-bromophenyl)acetamide moiety is versatile, enabling diverse biological activities depending on the core heterocycle.
- Activity vs. Core: Pyridazinones and thiazoles target FPRs, while benzothiazines inhibit metabolic enzymes, underscoring the importance of core structure in target selection.
- Synthetic Feasibility: Thiazole and triazinoindole derivatives achieve >95% purity, but yields vary widely (15–27%), suggesting room for optimization in hexahydrocinnolin synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
